N-2-biphenylyl-3,4,5-triethoxybenzamide
Description
N-2-biphenylyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a triethoxy-substituted benzamide core linked to a 2-biphenylyl group.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-4-28-22-16-19(17-23(29-5-2)24(22)30-6-3)25(27)26-21-15-11-10-14-20(21)18-12-8-7-9-13-18/h7-17H,4-6H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUCWMKLPGRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Key Structural Analogs
Core Structural Features
The triethoxybenzamide moiety is a recurring feature in several compounds (e.g., N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide in ). However, N-2-biphenylyl-3,4,5-triethoxybenzamide distinguishes itself through:
- Ethoxy vs. methoxy groups : Ethoxy groups may improve metabolic stability over methoxy groups in compounds like N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide .
Functional Group Impact on Properties
Solubility and Reactivity
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide (): Methoxy/ethoxy combinations increase water solubility but reduce reactivity compared to purely ethoxy-substituted compounds .
- 4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): The oxadiazole ring introduces hydrogen-bonding capacity, whereas the biphenylyl group in This compound prioritizes hydrophobic interactions .
Data Table: Comparative Analysis
| Compound Name (Evidence ID) | Key Structural Features | Molecular Weight (g/mol) | Unique Properties/Applications |
|---|---|---|---|
| This compound | Triethoxybenzamide + biphenylyl | ~443.5 (estimated) | High lipophilicity, potential CNS activity |
| N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide (3) | Methoxy/ethoxy + benzothiazole | 460.5 | Enhanced solubility, antimicrobial use |
| 4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (17) | Ethoxy + oxadiazole | 465.5 | Antioxidant activity, drug design |
| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide (11) | Dioxidoisothiazolidinyl + triethoxy | 448.5 | Enzyme inhibition, anti-inflammatory |
Research Findings and Mechanistic Insights
Pharmacokinetic Behavior
- Ethoxy groups in This compound likely prolong half-life compared to methoxy analogs (e.g., N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide in ), which are more prone to demethylation .
- The biphenylyl group may facilitate blood-brain barrier penetration, a trait absent in polar analogs like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-butoxybenzamide () .
Structure-Activity Relationships (SAR)
- Electron-donating groups (e.g., ethoxy) enhance stability but may reduce electrophilic reactivity compared to nitro or chloro substituents () .
- Heterocyclic rings (e.g., oxadiazole in ) improve target selectivity, whereas biphenylyl groups may increase off-target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
